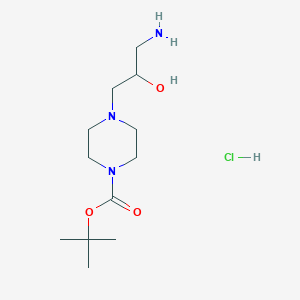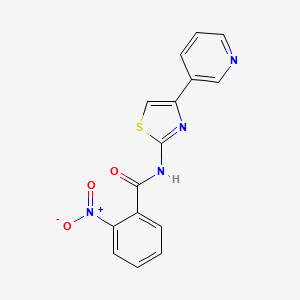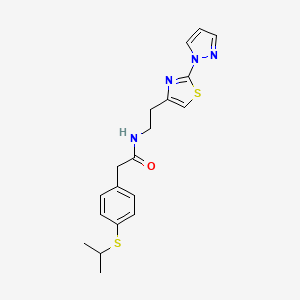
1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a Boc-protected piperazine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
科学的研究の応用
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.
Amination: Introduction of the amino group at the desired position on the propanol backbone.
Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.
Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.
Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.
作用機序
The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol: The non-hydrochloride form, which may have different solubility and reactivity.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-ethanol: A similar compound with an ethanol backbone instead of propanol, which may affect its chemical properties and applications.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-butanol: A compound with a butanol backbone, offering different steric and electronic properties.
The uniqueness of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity in various applications.
特性
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEMAIUHWKCOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2799523.png)

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)
![3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2799531.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/new.no-structure.jpg)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)

![2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2799546.png)
